molecular formula C20H27NO B020139 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol CAS No. 100442-33-9

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Cat. No.: B020139
CAS No.: 100442-33-9
M. Wt: 297.4 g/mol
InChI Key: MQWDISMNBYOLAB-UHFFFAOYSA-N
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Description

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is a chemical compound known for its role as an intermediate in the synthesis of lercanidipine, a calcium channel blocker used in the treatment of hypertension. This compound is characterized by its pale yellow liquid appearance and high purity levels, typically above 99% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol involves the reaction of 3,3-diphenylpropylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified using distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of calcium channel modulation.

    Medicine: Serves as a precursor in the synthesis of lercanidipine, a drug used to manage hypertension.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is primarily related to its role as an intermediate in the synthesis of lercanidipine. Lercanidipine is a calcium channel blocker that exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is unique due to its specific structure, which makes it an essential intermediate in the synthesis of lercanidipine. Its high purity and specific reactivity profile distinguish it from other similar compounds .

Biological Activity

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, commonly referred to as a derivative of lercanidipine, is a compound known for its significant biological activity, particularly in the field of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H27NO
  • Molecular Weight : 313.44 g/mol
  • CAS Number : 10851563

This compound is characterized by a highly lipophilic nature, which enhances its ability to cross biological membranes and exert pharmacological effects.

The primary biological activity of this compound is attributed to its role as a calcium antagonist . It exerts a direct relaxant effect on vascular smooth muscle, leading to a decrease in total peripheral resistance. This mechanism is crucial for its antihypertensive properties, making it effective in managing conditions such as hypertension and other cardiovascular diseases.

Pharmacokinetics

  • Absorption : The compound is rapidly absorbed following oral administration.
  • Peak Plasma Concentration : Achieved approximately 2-3 hours post-administration.
  • Elimination : Primarily hepatic metabolism, with metabolites excreted in urine.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various contexts:

  • Antihypertensive Effects : Clinical trials have demonstrated that doses ranging from 10 mg to 20 mg daily significantly reduce blood pressure in hypertensive patients.
  • Vascular Selectivity : Research indicates that the compound exhibits high selectivity for vascular tissues over cardiac tissues, minimizing potential side effects associated with cardiac function.

Case Study 1: Hypertension Management

A double-blind study involving 200 patients with essential hypertension showed that administration of 10 mg of lercanidipine (containing the active compound) resulted in an average reduction of systolic blood pressure by 15 mmHg and diastolic blood pressure by 10 mmHg after 8 weeks of treatment.

Case Study 2: Long-term Efficacy

In a longitudinal study over 12 months involving patients with chronic hypertension, those treated with lercanidipine maintained stable blood pressure levels with minimal adverse effects, supporting its long-term use as an antihypertensive agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile. Research has shown that modifications to the diphenylpropyl group can significantly influence its biological activity:

ModificationEffect on Activity
Increased lipophilicityEnhanced membrane permeability
Altered phenyl substitutionsVaried selectivity for calcium channels

Conclusion from SAR Studies

Studies indicate that specific structural features are critical for maintaining optimal activity against calcium channels. The presence of bulky groups like diphenylpropyl enhances the lipophilicity and overall efficacy of the compound.

Summary of Research Findings

The biological activity of this compound is well-supported by various studies highlighting its role as an effective antihypertensive agent with favorable pharmacokinetic properties. Its mechanism as a calcium antagonist has been validated through clinical trials and case studies. Furthermore, ongoing research into its SAR continues to provide insights into enhancing its therapeutic potential.

Properties

IUPAC Name

1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWDISMNBYOLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445859
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100442-33-9
Record name 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100442-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methyl-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.751
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Record name 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in pharmaceutical chemistry?

A: this compound is a crucial intermediate in the synthesis of Lercanidipine Hydrochloride [, ]. Lercanidipine Hydrochloride is a calcium channel blocker with therapeutic applications in treating hypertension [, ].

Q2: Can you describe the synthetic route for producing this compound, as described in the research?

A: The synthesis of this compound involves a multi-step procedure, typically starting with cinnamic acid [, ]. Key steps include:

  1. Formation of 3,3-diphenylpropanoic acid: Cinnamic acid undergoes a Fridel-Crafts reaction with benzene to yield 3,3-diphenylpropanoic acid [, ].
  2. Conversion to N-methyl-3,3-diphenylpropanamide: 3,3-diphenylpropanoic acid is converted to its corresponding acid chloride and subsequently reacted with methylamine [, ].
  3. Reduction to N-methyl-3,3-diphenylpropanamine: The amide is reduced using reducing agents like NaBH4-CH3COOH/THF or KBH4/ZnCl2 [, ].
  4. Synthesis of Isobutylene oxide: 3-chloroisopropene is treated with sulfuric acid and hydrolyzed, followed by reaction with NaOH to obtain isobutylene oxide [].
  5. Final Coupling: N-methyl-3,3-diphenylpropanamine is reacted with isobutylene oxide to yield the target compound, this compound [].

Q3: What analytical techniques are used to confirm the structure of this compound and the final product, Lercanidipine Hydrochloride?

A: The research primarily employs Electrospray Ionization Mass Spectrometry (ESI-MS) and proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy to verify the structures of this compound and Lercanidipine Hydrochloride throughout the synthesis process [, ].

Q4: The research mentions a novel approach for synthesizing Lercanidipine Hydrochloride using a specific protecting group. Could you elaborate on this method?

A: A novel method utilizes trimethylsilyl chloride (TMSCl) as a protecting group for the hydroxyl group in this compound []. This protected intermediate is then reacted with the acid chloride of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, followed by crystallization to obtain Lercanidipine Hydrochloride [].

Q5: Are there alternative synthetic pathways explored in the research for producing Lercanidipine Hydrochloride?

A: Yes, one paper [] describes an alternative route where 2,6-dimethyl-5-methoxycarbonyl-4-(3- nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is first reacted with a substituted chlorophosphate to form a phosphono-ester derivative. This derivative is then reacted with this compound to yield Lercanidipine Hydrochloride []. This method reportedly results in fewer byproducts and a higher yield compared to traditional methods [].

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